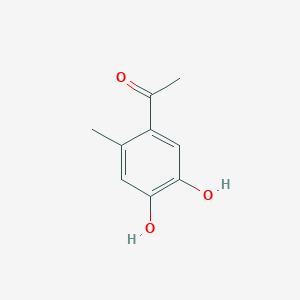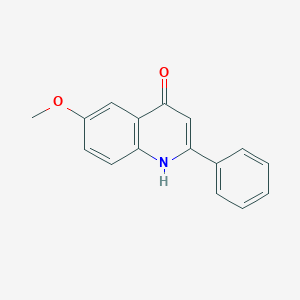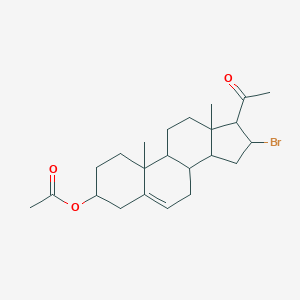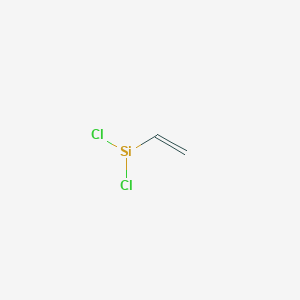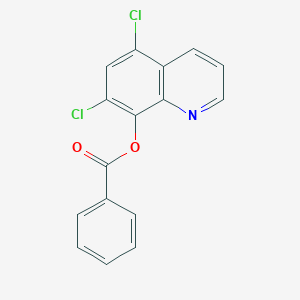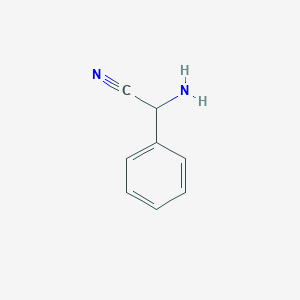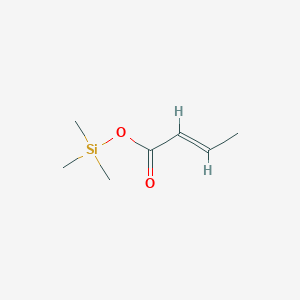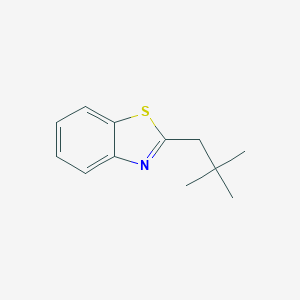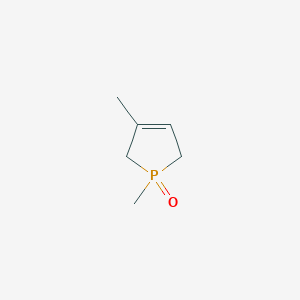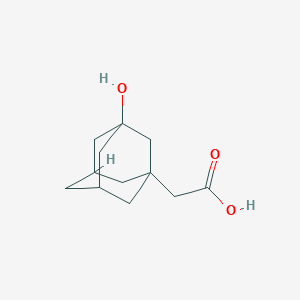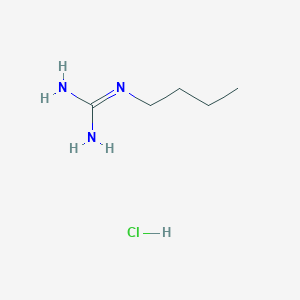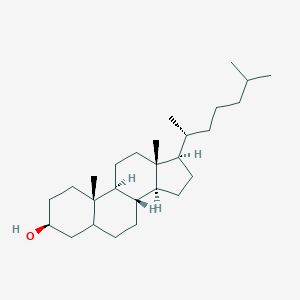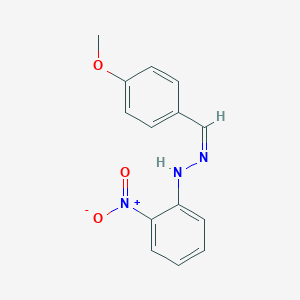![molecular formula C25H37N3O4 B102303 l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester CAS No. 15939-57-8](/img/structure/B102303.png)
l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester, commonly known as L-Tryptophan methyl ester, is a derivative of the essential amino acid L-tryptophan. It is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
L-Tryptophan methyl ester has various applications in scientific research. It can be used as a precursor for the synthesis of peptides and proteins. It can also be used as a substrate for enzymes involved in the metabolism of L-tryptophan. L-Tryptophan methyl ester has been used in studies related to the synthesis of neurotransmitters, such as serotonin and melatonin. It has also been used in studies related to the regulation of the immune system and the treatment of cancer.
Mechanism Of Action
The mechanism of action of L-Tryptophan methyl ester is complex and not fully understood. It is believed to act as a substrate for enzymes involved in the metabolism of L-tryptophan. It can also cross the blood-brain barrier and be converted into serotonin and melatonin, which are neurotransmitters that play a role in regulating mood, sleep, and other physiological functions.
Biochemical and Physiological Effects:
L-Tryptophan methyl ester has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and melatonin in the brain, which can improve mood and sleep. It has also been shown to have anti-inflammatory and immunomodulatory effects, which can help regulate the immune system and potentially treat certain diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using L-Tryptophan methyl ester in lab experiments is its ability to cross the blood-brain barrier and be converted into serotonin and melatonin. This makes it a useful tool for studying the regulation of mood and sleep. However, L-Tryptophan methyl ester has limitations in terms of its stability and solubility. It can also be toxic at high concentrations, which can affect the results of experiments.
Future Directions
There are several future directions for research on L-Tryptophan methyl ester. One area of interest is its potential use in the treatment of cancer. Studies have shown that L-Tryptophan methyl ester can inhibit the growth of cancer cells and induce apoptosis. Another area of interest is its potential use as a tool for studying the regulation of the immune system. Further research is needed to fully understand the mechanisms of action and potential applications of L-Tryptophan methyl ester.
Synthesis Methods
L-Tryptophan methyl ester can be synthesized through a simple reaction between L-tryptophan and methanol in the presence of a catalyst. The reaction yields L-Tryptophan methyl ester and water. The purity of the final product can be improved through recrystallization and purification techniques.
properties
CAS RN |
15939-57-8 |
|---|---|
Product Name |
l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester |
Molecular Formula |
C25H37N3O4 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
methyl (2S)-2-[3-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C25H37N3O4/c1-3-4-5-6-7-8-9-14-23(29)26-16-15-24(30)28-22(25(31)32-2)17-19-18-27-21-13-11-10-12-20(19)21/h10-13,18,22,27H,3-9,14-17H2,1-2H3,(H,26,29)(H,28,30)/t22-/m0/s1 |
InChI Key |
ASRRMDLQLAJNSB-QFIPXVFZSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
SMILES |
CCCCCCCCCC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Canonical SMILES |
CCCCCCCCCC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
synonyms |
N-Decanoyl-βAla-L-Trp-OMe |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



